molecular formula C10H4Cl2F3N3O B2549202 1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone CAS No. 1272305-66-4

1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone

Cat. No.: B2549202
CAS No.: 1272305-66-4
M. Wt: 310.06
InChI Key: RLPATWCKSNYTFO-UHFFFAOYSA-N
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Description

1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, commonly known as the “click chemistry” approach. This reaction is often catalyzed by copper(I) ions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a substitution reaction, where a suitable precursor is reacted with a dichlorophenyl halide under appropriate conditions.

    Addition of the Trifluoroethanone Moiety:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl or trifluoroethanone groups are replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl and trifluoroethanone groups may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone can be compared with other triazole derivatives, such as:

    1-[1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one: This compound has a similar structure but with a methyl group instead of the trifluoroethanone moiety, which may result in different chemical and biological properties.

    1-[1-(3,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone:

Biological Activity

1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone (CAS No. 477858-60-9) is a compound that has garnered attention for its potential biological activities. The molecular formula is C10H4Cl2F3N3OC_{10}H_4Cl_2F_3N_3O with a molecular weight of 310.06 g/mol. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties.

The compound's structure can be represented as follows:

  • IUPAC Name : 1-[1-(3,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethanone
  • Molecular Formula : C10H4Cl2F3N3OC_{10}H_4Cl_2F_3N_3O
  • Molecular Weight : 310.06 g/mol
  • Appearance : Powder

Biological Activity Overview

Research on the biological activity of this compound indicates potential applications in various therapeutic areas. Here are some key findings:

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against several cancer cell lines, including breast and colon cancers. For instance, a related triazole compound demonstrated the highest antiproliferative activity against breast cancer cell lines in vitro .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. A study focusing on triazole derivatives indicated that certain structural modifications could enhance inhibition against carboxylesterase (CaE), suggesting that similar modifications might be applicable to this compound .

Research Findings and Case Studies

StudyFocusFindings
Anticancer ActivitySignificant antiproliferative effects against breast and colon cancer cell lines.
Enzyme InhibitionPotential selective inhibitor of carboxylesterase with implications for drug metabolism.
Antibacterial ActivitySome triazole derivatives showed antibacterial properties; further investigation needed for this compound.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the triazole ring plays a crucial role in interacting with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions with nucleophilic sites on proteins or nucleic acids.

Properties

IUPAC Name

1-[1-(3,5-dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N3O/c11-5-1-6(12)3-7(2-5)18-4-8(16-17-18)9(19)10(13,14)15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPATWCKSNYTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N2C=C(N=N2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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